- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,

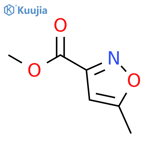

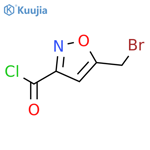

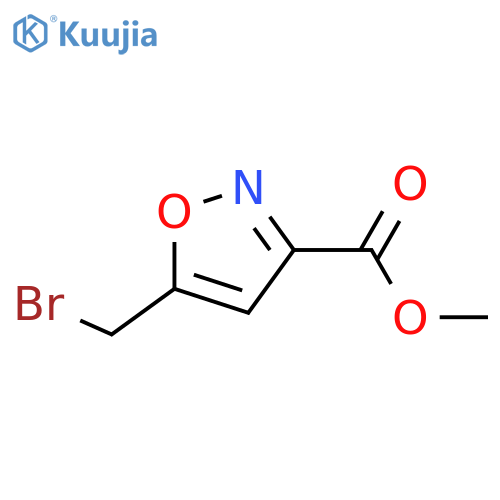

Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure

Produktname:Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester

- methyl 5-(bromomethyl)isoxazole-3-carboxylate

- Methyl 5-bromomethylisoxazole-3-carboxylate

- 95312-27-9

- DB-320015

- AKOS026726768

- CS-W000435

- VDA31227

- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE

- EN300-54804

- SCHEMBL5243287

- Methyl 5-(bromomethyl)isoxazole-3-carboxylate

-

- MDL: MFCD11975679

- Inchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3

- InChI-Schlüssel: ARDHGTWSZBQZMX-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C(CBr)ON=1)OC

Berechnete Eigenschaften

- Genaue Masse: 218.95311g/mol

- Monoisotopenmasse: 218.95311g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 3

- Komplexität: 153

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.1

- Topologische Polaroberfläche: 52.3Ų

Experimentelle Eigenschaften

- Dichte: 1.9±0.1 g/cm3

- Siedepunkt: 364.7±45.0 °C at 760 mmHg

- Flammpunkt: 174.3±28.7 °C

- Dampfdruck: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M297018-100mg |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate |

95312-27-9 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Chemenu | CM424076-1g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 1g |

$769 | 2024-07-18 | |

| Enamine | EN300-54804-1.0g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 1.0g |

$771.0 | 2023-02-10 | |

| Chemenu | CM424076-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 250mg |

$286 | 2024-07-18 | |

| Enamine | EN300-54804-0.5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 0.5g |

$602.0 | 2023-02-10 | |

| 1PlusChem | 1P019XVC-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$210.00 | 2024-04-19 | |

| Aaron | AR019Y3O-100mg |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 100mg |

$145.00 | 2025-02-08 | |

| A2B Chem LLC | AV42616-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$192.00 | 2024-07-18 | |

| 1PlusChem | 1P019XVC-5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 5g |

$1864.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 98% | 5g |

¥13566.00 | 2024-04-24 |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C

Referenz

- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Synthesis of garugamblin-1, Tetrahedron, 1993, 49(22), 4893-900

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux

Referenz

- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated

Referenz

- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3, Pest Management Science, 2007, 63(10), 974-1001

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled

Referenz

- Compounds for enzyme inhibition, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Verwandte Literatur

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Verwandte Produkte

- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)

- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Reinheit:99%/99%/99%

Menge:250mg/1g/5g

Preis ($):236/634/2221